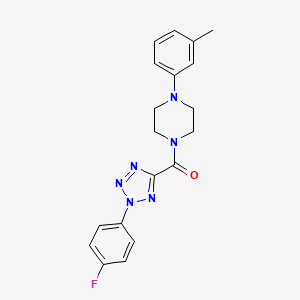
Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTTM and has a unique chemical structure that makes it attractive for use in different areas of research.
Aplicaciones Científicas De Investigación
Anti-Cancer and Anti-Microbial Agents
“Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone” has been used in the synthesis of new Morpholino-Thieno [2,3-c] [2,7]Naphthyridines, which have shown promising results as anti-cancer and anti-microbial agents . Some of these compounds have demonstrated anticancer activity in liver and breast cancer cells .
Blocking Protein Synthesis
Morpholino oligos, which are uncharged molecules for blocking sites on RNA, are commonly used to prevent a particular protein from being made in an organism or cell culture . This property can be utilized in various research applications, including the study of gene function and the development of therapeutic strategies for genetic disorders .
Modifying Pre-mRNA Splicing
Morpholino oligos can bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, thereby altering splicing . This can be used to study the role of alternative splicing in gene expression and disease, and to develop therapeutics that target splicing .
Inhibiting miRNA Maturation and Activity
Morpholino oligos can bind to precursors of miRNA, inhibiting the maturation of the miRNA . They can also bind to mature miRNA, inhibiting the activity of the miRNA . This can be used to study the role of miRNAs in gene regulation and disease, and to develop therapeutics that target miRNAs .
Protein Kinase Inhibitors
The compound “(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone”, which is structurally similar to “Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone”, has been used in the synthesis of protein kinase inhibitors . Given the structural similarity, it is possible that “Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone” could also be used in the development of new protein kinase inhibitors .
Blocking Ribosome Assembly
Morpholino oligos can block ribosome assembly and stop translation of a protein from an mRNA . This can be used to study the role of specific proteins in cellular processes and disease, and to develop therapeutics that target protein synthesis .
Mecanismo De Acción
Target of Action
Similar compounds, such as 2,7-naphthyridines derivatives, have been studied for their biological properties . These compounds have shown a broad spectrum of biological activities, including antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic effects .
Mode of Action
It’s worth noting that similar compounds have shown to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Related compounds have been found to impact a variety of biological pathways, contributing to their diverse biological activities .
Result of Action
Similar compounds have shown antimicrobial activity against a variety of bacterial and fungal strains, and some of these compounds have shown anticancer activity in liver and cells of breast cancer .
Propiedades
IUPAC Name |
morpholin-4-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(16-4-6-18-7-5-16)11-1-3-15-13(9-11)19-12-2-8-20-10-12/h1,3,9,12H,2,4-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSGRZWOHAKFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

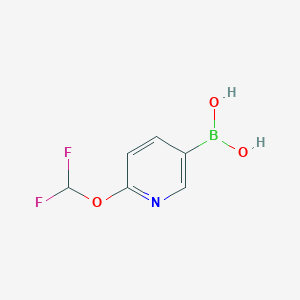

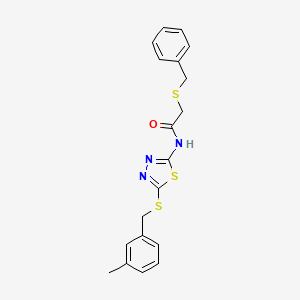
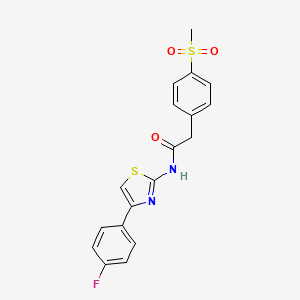
![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)
![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)
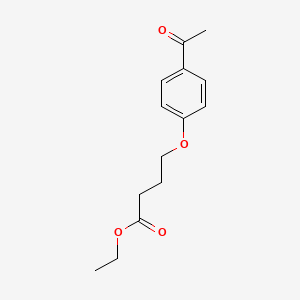
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)
